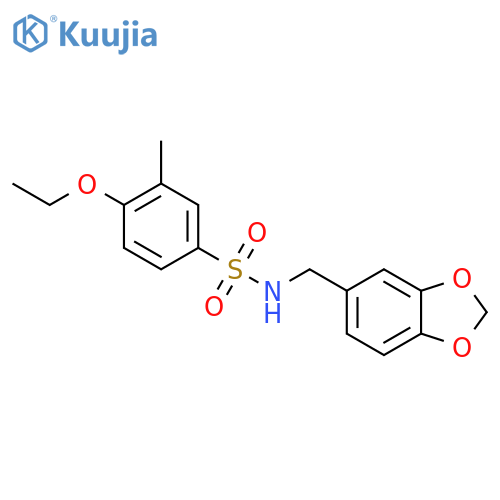Cas no 791844-27-4 (N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide)

791844-27-4 structure
商品名:N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- SR-01000302205
- EN300-26866987
- MLS001208964
- Z57810763
- N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide
- CHEMBL1392147
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE
- 791844-27-4
- AKOS000444783
- N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-3-methyl-benzenesulfonamide
- AP-263/43028228
- SR-01000302205-1
- SMR000524718
- BDBM50495208
- HMS2835J05
- UPCMLD0ENAT5942559:001
- N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide
-
- インチ: 1S/C17H19NO5S/c1-3-21-15-7-5-14(8-12(15)2)24(19,20)18-10-13-4-6-16-17(9-13)23-11-22-16/h4-9,18H,3,10-11H2,1-2H3
- InChIKey: QNCZOYZENQPUTI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C)C=1)OCC)(NCC1=CC=C2C(=C1)OCO2)(=O)=O
計算された属性
- せいみつぶんしりょう: 349.09839388g/mol
- どういたいしつりょう: 349.09839388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 82.2Ų
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26866987-10g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 90% | 10g |
$2701.0 | 2023-11-13 | |
| Enamine | EN300-26866987-0.1g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| 1PlusChem | 1P0297DA-2.5g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 90% | 2.5g |
$1583.00 | 2023-12-16 | |
| 1PlusChem | 1P0297DA-10g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 90% | 10g |
$3401.00 | 2023-12-16 | |
| Enamine | EN300-26866987-1.0g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
| Enamine | EN300-26866987-10.0g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
| 1PlusChem | 1P0297DA-250mg |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 90% | 250mg |
$778.00 | 2023-12-16 | |
| Enamine | EN300-26866987-0.25g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26866987-2.5g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| 1PlusChem | 1P0297DA-5g |
N-[(1,3-dioxaindan-5-yl)methyl]-4-ethoxy-3-methylbenzene-1-sulfonamide |
791844-27-4 | 90% | 5g |
$2313.00 | 2023-12-16 |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
791844-27-4 (N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
